molecular formula C10H5ClF3N B1455032 2-Chloro-8-(trifluoromethyl)quinoline CAS No. 920494-31-1

2-Chloro-8-(trifluoromethyl)quinoline

Cat. No.: B1455032
CAS No.: 920494-31-1
M. Wt: 231.6 g/mol
InChI Key: GQTIMPLUHKAFLZ-UHFFFAOYSA-N
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Description

2-Chloro-8-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5ClF3N . It has a molecular weight of 231.6 . This compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7 (9 (6)15-8)10 (12,13)14/h1-5H . This indicates the presence of chlorine, fluorine, and nitrogen atoms in the quinoline ring structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Approaches and Structural Analysis: Researchers have developed methods to synthesize novel compounds derived from 2-chloro-8-(trifluoromethyl)quinoline, examining their molecular structures through techniques like NMR spectroscopy, mass spectrometry, and X-ray diffractometry. These compounds are utilized as building blocks for creating more complex quinoline derivatives with potential pharmacological activities (M. Arshad, Allam A Hassan, & Abdulmohsen H. Al Rohaimi, 2014).

Applications in Medicinal Chemistry

  • Anticancer Studies: A novel tri-quinoline system, synthesized from 2-chloro-3,6-dimethyl quinoline, demonstrated higher cytotoxicity in human cervical cancer cell lines, indicating its potential for anticancer applications (Kasirajan Gayathri et al., 2017).
  • Corrosion Inhibition: Derivatives of this compound have been investigated for their corrosion inhibition properties, with applications in protecting metals against corrosion in acidic environments. The studies indicate that these compounds can effectively prevent metal dissolution by adsorbing on the metal surface (H. Lgaz et al., 2017).

Catalytic and Synthetic Applications

  • Functionalization and Catalysis: Research has shown the potential of chloro-substituted quinolines in selective metalation and subsequent functionalization, offering pathways to synthesize bioactive quinoline derivatives, including chloroquine analogues, highlighting the versatility of these compounds in synthetic organic chemistry (Valter E Murie et al., 2017).

Environmental and Analytical Applications

  • Preconcentration of Metal Ions: A study described the use of homogeneous liquid-liquid extraction techniques for the preconcentration of copper ions, employing 8-hydroxyquinoline as a chelating agent. This showcases an analytical application of quinoline derivatives in environmental monitoring and analysis (M. Farajzadeh et al., 2009).

Safety and Hazards

The safety data sheet for 4-Chloro-8-(trifluoromethyl)quinoline, a similar compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Chloro-8-(trifluoromethyl)quinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a corrosion inhibitor for mild steel in acidic media The compound’s interaction with metal surfaces suggests its ability to form protective films, which could be attributed to its adsorption properties

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can affect the viability of protozoan parasites like Trichomonas vaginalis by increasing reactive oxygen species production and lipid peroxidation . This suggests that this compound may have similar effects on cellular oxidative stress pathways, potentially leading to altered cell signaling and metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its role as a corrosion inhibitor involves adsorption onto metal surfaces, forming a protective barrier . This adsorption likely involves interactions with metal ions and possibly other biomolecules present in the environment. Additionally, the compound’s structure suggests potential interactions with nucleophilic sites on enzymes, which could modulate their activity and influence gene expression.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical applications. In laboratory settings, the compound has shown good stability under various conditions . Its long-term effects on cellular function require further investigation. Studies on similar compounds indicate that prolonged exposure may lead to changes in cellular metabolism and gene expression, highlighting the need for comprehensive temporal studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage studies are limited, general observations from related compounds suggest that low doses may have beneficial effects, such as modulating oxidative stress pathways . High doses could lead to toxic or adverse effects, including cellular damage and altered metabolic processes. Detailed dosage studies are essential to determine the threshold and toxic effects of this compound in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its potential role in oxidative stress responses suggests interactions with enzymes like lactate dehydrogenase and thioredoxin reductase . These interactions could influence the overall metabolic state of cells, affecting energy production and redox balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues could be affected by factors such as lipid solubility and affinity for certain cellular compartments. Understanding these transport mechanisms is crucial for optimizing its biochemical applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

2-chloro-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N/c11-8-5-4-6-2-1-3-7(9(6)15-8)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTIMPLUHKAFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652877
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920494-31-1
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=920494-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8-Trifluoromethyl-1H-quinolin-2-one (8.35 g, 39.2 mmol) was taken in a 25 mL RB POCl3 (10 mL) was added, and then refluxed for 1 h. The excess POCl3 was distilled off and ice was added to the reaction mixture. This was stirred for 15 min, the precipitate was filtered off and then dried under vacuum to afford the title compound (3 g, yield: 33%).
Quantity
8.35 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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